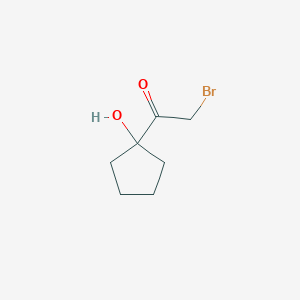

2-Bromo-1-(1-hydroxycyclopentyl)ethanone

Description

Properties

CAS No. |

116633-22-8 |

|---|---|

Molecular Formula |

C7H11BrO2 |

Molecular Weight |

207.06 g/mol |

IUPAC Name |

2-bromo-1-(1-hydroxycyclopentyl)ethanone |

InChI |

InChI=1S/C7H11BrO2/c8-5-6(9)7(10)3-1-2-4-7/h10H,1-5H2 |

InChI Key |

UCGOJCQLQLAHFI-UHFFFAOYSA-N |

SMILES |

C1CCC(C1)(C(=O)CBr)O |

Canonical SMILES |

C1CCC(C1)(C(=O)CBr)O |

Synonyms |

Ethanone, 2-bromo-1-(1-hydroxycyclopentyl)- (9CI) |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-1-(1-hydroxycyclopentyl)ethanone: Properties, Synthesis, and Reactivity

Introduction

2-Bromo-1-(1-hydroxycyclopentyl)ethanone is an alpha-bromo ketone derivative with potential applications in organic synthesis, serving as a versatile intermediate for the introduction of the 1-hydroxycyclopentyl ethanone moiety into larger molecules. Its structure combines the reactivity of an α-bromo ketone with the functional handle of a tertiary alcohol, making it a potentially valuable building block for medicinal chemistry and materials science. This document provides a comprehensive overview of its predicted chemical properties, a plausible synthetic route, and its expected reactivity, aimed at researchers, scientists, and professionals in drug development.

Estimated Chemical Properties

While experimental data is not available, the fundamental properties of this compound can be calculated. These properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₇H₁₁BrO₂ |

| Molecular Weight | 207.06 g/mol |

| IUPAC Name | This compound |

| CAS Number | Not assigned |

| Appearance | Expected to be a solid or oil |

| Solubility | Expected to be soluble in organic solvents like dichloromethane, ethyl acetate, and acetone. |

Proposed Synthesis

A two-step synthesis is proposed for this compound, starting from cyclopentanone. The first step involves the formation of the precursor, 1-acetylcyclopentanol, followed by alpha-bromination.

Synthesis of 1-Acetylcyclopentanol

The synthesis of the tertiary alcohol precursor, 1-acetylcyclopentanol, can be achieved via a Grignard reaction between cyclopentanone and an acetylide equivalent followed by hydrolysis. A general procedure is outlined below, drawing parallels from the synthesis of similar tertiary alcohols such as 1-ethylcyclopentanol and 1-methylcyclopentanol.[1][2][3]

Experimental Protocol:

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, magnesium turnings are suspended in anhydrous diethyl ether or tetrahydrofuran (THF). A solution of ethynyl bromide in the same solvent is added dropwise to initiate the formation of the ethynylmagnesium bromide Grignard reagent.

-

Reaction with Cyclopentanone: The flask is cooled in an ice bath, and a solution of cyclopentanone in anhydrous ether or THF is added dropwise to the Grignard reagent with stirring. The reaction is typically exothermic and the addition rate should be controlled to maintain a low temperature.

-

Hydrolysis: After the addition is complete, the reaction mixture is stirred for an additional period at room temperature to ensure complete reaction. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Work-up and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude 1-ethynylcyclopentanol.

-

Hydration of the Alkyne: The crude 1-ethynylcyclopentanol is then subjected to mercury-catalyzed hydration or other modern hydration methods to convert the alkyne to the corresponding methyl ketone, yielding 1-acetylcyclopentanol.

-

Purification: The final product can be purified by column chromatography or distillation under reduced pressure.

Alpha-Bromination of 1-Acetylcyclopentanol

The second step is the selective bromination at the alpha-position of the ketone. This is a common transformation for ketones and can be achieved under acidic conditions.[4][5][6][7][8]

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask protected from light, 1-acetylcyclopentanol is dissolved in a suitable solvent such as acetic acid or a mixture of methanol and water.

-

Bromination: A solution of bromine (Br₂) in the same solvent is added dropwise to the stirred solution at room temperature. An acid catalyst, such as a catalytic amount of hydrobromic acid (HBr), can be used to facilitate the reaction by promoting enol formation.[6] The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Quenching and Work-up: Upon completion, the reaction mixture is poured into water and extracted with a suitable organic solvent like dichloromethane or ethyl acetate. The organic layer is washed with a solution of sodium thiosulfate to remove any unreacted bromine, followed by washing with a saturated sodium bicarbonate solution and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure. The resulting crude this compound can be purified by column chromatography on silica gel.

Proposed synthesis pathway for this compound.

Reactivity

The reactivity of this compound is dominated by the α-bromo ketone moiety. These compounds are valuable synthetic intermediates due to their susceptibility to nucleophilic substitution and elimination reactions.

-

Nucleophilic Substitution: The bromine atom is a good leaving group, making the adjacent carbon atom electrophilic. This allows for the introduction of a wide range of nucleophiles, such as amines, thiols, and carboxylates, to form new carbon-heteroatom bonds.

-

Dehydrobromination: In the presence of a non-nucleophilic base, such as pyridine or DBU, α-bromo ketones can undergo elimination of HBr to form α,β-unsaturated ketones.[4][5][7] This is a common method for introducing a double bond in conjugation with a carbonyl group.

-

Favorskii Rearrangement: Under basic conditions, α-halo ketones can undergo the Favorskii rearrangement to yield carboxylic acid derivatives.

-

Reformatsky-type Reactions: The compound can potentially react with zinc to form a zinc enolate, which can then react with electrophiles.

General reactivity of α-bromo ketones.

Predicted Spectroscopic Data

The structural features of this compound would give rise to characteristic signals in various spectroscopic analyses.

-

Infrared (IR) Spectroscopy:

-

A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group.

-

A strong, sharp absorption band around 1710-1730 cm⁻¹ due to the C=O stretching of the ketone.

-

C-H stretching and bending vibrations for the cyclopentyl and methylene groups in the regions of 2850-3000 cm⁻¹ and 1350-1470 cm⁻¹, respectively.

-

A C-Br stretching vibration, which is typically weak, in the fingerprint region (500-700 cm⁻¹).

-

-

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

A singlet for the two protons of the CH₂Br group, likely in the range of 3.8-4.5 ppm.

-

Multiplets for the protons of the cyclopentyl ring, expected between 1.5 and 2.5 ppm.

-

A singlet for the hydroxyl proton, which may be broad and its chemical shift will be dependent on concentration and solvent.

-

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

A signal for the carbonyl carbon (C=O) in the downfield region, around 190-200 ppm.

-

A signal for the carbon bearing the hydroxyl group in the cyclopentyl ring, expected around 70-85 ppm.

-

A signal for the carbon attached to the bromine (CH₂Br), likely in the range of 30-45 ppm.

-

Signals for the other carbons of the cyclopentyl ring in the aliphatic region.

-

Safety and Handling

Alpha-bromo ketones are generally considered to be lachrymators and skin irritants. They are also typically harmful if swallowed or inhaled. Therefore, this compound should be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

-

Engineering Controls: All handling should be performed in a well-ventilated fume hood.

-

First Aid: In case of skin contact, wash immediately with plenty of soap and water. In case of eye contact, rinse cautiously with water for several minutes. If inhaled, move to fresh air. If swallowed, seek immediate medical attention.

Experimental Workflow

The synthesis, purification, and characterization of a novel compound like this compound would follow a standard experimental workflow.

References

- 1. 1-Ethylcyclopentanol synthesis - chemicalbook [chemicalbook.com]

- 2. 1-Methylcyclopentanol synthesis - chemicalbook [chemicalbook.com]

- 3. CN104447311A - 1-methyl-cyclopentanol-acrylate and preparation method thereof - Google Patents [patents.google.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. 22.3 Alpha Halogenation of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. mdpi.com [mdpi.com]

Synthesis Pathway for 2-Bromo-1-(1-hydroxycyclopentyl)ethanone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthesis pathway for 2-Bromo-1-(1-hydroxycyclopentyl)ethanone, a potentially valuable building block in medicinal chemistry and drug development. The synthesis involves the selective alpha-bromination of the precursor ketone, 1-(1-hydroxycyclopentyl)ethanone. This document outlines the theoretical basis, a detailed experimental protocol, and potential challenges associated with this transformation.

Introduction

Alpha-brominated ketones are versatile synthetic intermediates, primarily due to the reactivity of the carbon-bromine bond, which allows for a variety of subsequent nucleophilic substitution and elimination reactions. The target molecule, this compound, incorporates both a reactive α-bromo ketone moiety and a tertiary alcohol, making it a bifunctional compound with potential for the synthesis of complex molecular architectures. The presence of the hydroxyl group, however, necessitates careful consideration of reaction conditions to avoid unwanted side reactions.

Proposed Synthesis Pathway: Alpha-Bromination of a Hydroxy Ketone

The most direct route to this compound is the alpha-bromination of 1-(1-hydroxycyclopentyl)ethanone. This reaction is typically acid-catalyzed and proceeds through an enol intermediate.[1][2] The general mechanism involves the protonation of the carbonyl oxygen, followed by deprotonation at the alpha-carbon to form the enol, which then acts as a nucleophile and attacks the brominating agent.

Several brominating agents can be employed, with N-bromosuccinimide (NBS) and elemental bromine (Br₂) being the most common. While NBS is often used for radical-mediated allylic and benzylic brominations, it can also serve as a source of electrophilic bromine for the alpha-bromination of ketones.[3][4] However, NBS is also known to be a mild oxidizing agent for alcohols, which could be a potential side reaction.[3][5]

Direct bromination with Br₂ in the presence of an acid catalyst is a well-established method for the synthesis of α-bromoketones.[6] A key consideration for the synthesis of this compound is the stability of the tertiary hydroxyl group under acidic conditions. Tertiary alcohols are susceptible to substitution reactions, particularly in the presence of strong nucleophilic acids like HBr, which can be generated as a byproduct during bromination with Br₂.[7][8] To mitigate this, the use of a non-nucleophilic acid catalyst and anhydrous conditions is recommended.

An alternative, though less direct, strategy involves the protection of the hydroxyl group as an ester or ether, followed by bromination and subsequent deprotection.[9] This multi-step approach can prevent side reactions at the hydroxyl group but adds to the overall length of the synthesis.

This guide will focus on the direct bromination approach, which is more atom-economical and efficient if successful.

Experimental Protocol: Direct Alpha-Bromination

This protocol is a proposed method based on general procedures for the alpha-bromination of ketones, adapted for the specific substrate. Optimization may be required to achieve the best results.

3.1. Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Notes |

| 1-(1-hydroxycyclopentyl)ethanone | C₇H₁₂O₂ | 128.17 | Starting material |

| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | Recrystallize from water if necessary |

| p-Toluenesulfonic acid monohydrate | C₇H₁₀O₄S | 190.22 | Catalyst |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous |

| Saturated aqueous sodium bicarbonate | NaHCO₃ | 84.01 | For workup |

| Saturated aqueous sodium thiosulfate | Na₂S₂O₃ | 158.11 | For workup |

| Anhydrous magnesium sulfate | MgSO₄ | 120.37 | Drying agent |

| Diethyl ether | (C₂H₅)₂O | 74.12 | For extraction |

| Hexane | C₆H₁₄ | 86.18 | For chromatography |

| Ethyl acetate | C₄H₈O₂ | 88.11 | For chromatography |

3.2. Procedure

-

Reaction Setup: To a flame-dried, 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add 1-(1-hydroxycyclopentyl)ethanone (5.0 g, 39.0 mmol) and anhydrous dichloromethane (40 mL).

-

Addition of Catalyst: Add p-toluenesulfonic acid monohydrate (0.37 g, 1.95 mmol, 0.05 eq.). Stir the mixture at room temperature until the catalyst is fully dissolved.

-

Addition of Brominating Agent: In a separate flask, dissolve N-bromosuccinimide (7.6 g, 42.9 mmol, 1.1 eq.) in anhydrous dichloromethane (20 mL). Add this solution dropwise to the reaction mixture over a period of 30 minutes at 0 °C (ice bath).

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (3:1) eluent system.

-

Workup: Once the reaction is complete (disappearance of the starting material), quench the reaction by the slow addition of saturated aqueous sodium thiosulfate solution (20 mL) to consume any unreacted bromine.

-

Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and then with brine (20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

3.3. Characterization (Predicted)

The final product, this compound, should be characterized by standard spectroscopic methods.

| Technique | Expected Observations |

| ¹H NMR | A singlet for the -CH₂Br protons (around δ 4.0-4.5 ppm). Multiplets for the cyclopentyl ring protons. A singlet for the hydroxyl proton (can be exchanged with D₂O). |

| ¹³C NMR | A signal for the carbonyl carbon (δ > 190 ppm). A signal for the carbon bearing the bromine (around δ 30-40 ppm). Signals for the cyclopentyl ring carbons, including the quaternary carbon attached to the hydroxyl group. |

| IR (Infrared) | A strong absorption for the C=O stretch (around 1710-1730 cm⁻¹). A broad absorption for the O-H stretch (around 3200-3600 cm⁻¹). |

| Mass Spec (MS) | A molecular ion peak corresponding to C₇H₁₁BrO₂. The isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately 1:1 ratio) should be observed. |

Data Presentation

The following table summarizes the key quantitative data for the proposed synthesis.

| Parameter | Value |

| Starting Material | 1-(1-hydroxycyclopentyl)ethanone |

| Molar Mass ( g/mol ) | 128.17 |

| Amount (g) | 5.0 |

| Moles (mmol) | 39.0 |

| Brominating Agent | N-Bromosuccinimide (NBS) |

| Molar Mass ( g/mol ) | 177.98 |

| Amount (g) | 7.6 |

| Moles (mmol) | 42.9 |

| Equivalence | 1.1 |

| Catalyst | p-Toluenesulfonic acid monohydrate |

| Molar Mass ( g/mol ) | 190.22 |

| Amount (g) | 0.37 |

| Moles (mmol) | 1.95 |

| Equivalence | 0.05 |

| Product | This compound |

| Molar Mass ( g/mol ) | 207.06 |

| Theoretical Yield (g) | 8.08 |

| Reaction Conditions | |

| Solvent | Anhydrous Dichloromethane |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 2-4 hours |

Visualization of the Synthesis Pathway

The following diagram illustrates the proposed synthesis pathway from the starting material to the final product.

Caption: Proposed synthesis of this compound via acid-catalyzed bromination.

Conclusion

This technical guide outlines a feasible and direct synthesis pathway for this compound. The proposed experimental protocol provides a detailed methodology for researchers to produce this valuable synthetic intermediate. Careful control of reaction conditions, particularly the exclusion of water and the use of a non-nucleophilic acid catalyst, is crucial to minimize potential side reactions involving the tertiary hydroxyl group. The successful synthesis of this compound will provide a versatile platform for the development of novel chemical entities in the pharmaceutical and agrochemical industries.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. m.youtube.com [m.youtube.com]

- 3. mypat.in [mypat.in]

- 4. N-Bromosuccinimide (NBS) [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. 2-Bromo-1-(4-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 2-BROMO-1-[4-HYDROXY-3-(HYDROXYMETHYL)PHENYL]ETHAN-1-ONE | 62932-94-9 [chemicalbook.com]

The Alpha-Bromination of 1-(1-hydroxycyclopentyl)ethanone: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanism, experimental protocols, and potential subsequent reactions involved in the alpha-bromination of 1-(1-hydroxycyclopentyl)ethanone. This reaction is a fundamental transformation in organic synthesis, yielding a versatile intermediate, 2-bromo-1-(1-hydroxycyclopentyl)ethanone, which can be utilized in the synthesis of various complex molecules and pharmaceutical intermediates.

Core Reaction and Significance

The alpha-bromination of 1-(1-hydroxycyclopentyl)ethanone involves the substitution of a hydrogen atom on the carbon adjacent to the carbonyl group (the α-carbon) with a bromine atom. This transformation can be achieved under either acidic or basic conditions, each proceeding through a distinct mechanistic pathway. The resulting α-bromo ketone is a valuable synthetic precursor due to the increased electrophilicity of the α-carbon, making it susceptible to nucleophilic attack and a substrate for various rearrangement reactions.

Mechanistic Pathways

The mechanism of alpha-bromination of ketones is well-established and primarily proceeds via two distinct pathways depending on the reaction conditions: acid-catalyzed and base-catalyzed.

Acid-Catalyzed Alpha-Bromination

Under acidic conditions, the reaction proceeds through an enol intermediate. The acid catalyst protonates the carbonyl oxygen, increasing the acidity of the α-hydrogens and facilitating the formation of the enol tautomer. The electron-rich double bond of the enol then acts as a nucleophile, attacking molecular bromine.

Key Steps:

-

Protonation of the carbonyl oxygen: The reaction is initiated by the protonation of the carbonyl oxygen by an acid catalyst (e.g., HBr, CH₃COOH).

-

Enol formation: A base (e.g., water, acetate) removes an α-proton, leading to the formation of the enol intermediate. This is the rate-determining step of the reaction.[1][2]

-

Nucleophilic attack on bromine: The π-bond of the enol attacks a molecule of bromine (Br₂), leading to the formation of a new C-Br bond and a protonated carbonyl.

-

Deprotonation: A weak base removes the proton from the carbonyl oxygen to regenerate the catalyst and yield the α-bromo ketone.

Base-Promoted Alpha-Bromination

In the presence of a base, the reaction proceeds through an enolate intermediate. The base abstracts an α-proton to form a resonance-stabilized enolate anion. This enolate then acts as a potent nucleophile, attacking molecular bromine.

Key Steps:

-

Enolate formation: A base (e.g., OH⁻, RO⁻) removes an acidic α-proton to form the enolate ion.

-

Nucleophilic attack on bromine: The negatively charged enolate attacks a molecule of bromine, forming the α-bromo ketone and a bromide ion.

It is important to note that under basic conditions, polybromination can occur readily because the electron-withdrawing bromine atom increases the acidity of the remaining α-protons.[3]

Quantitative Data Summary

The following table summarizes typical reaction conditions and reported yields for the alpha-bromination of various ketones, providing a comparative overview of different methodologies.

| Ketone Substrate | Brominating Agent | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Acetophenone | Br₂ | Acetic Acid | Room Temp. | 2 | 85 | General textbook procedure |

| Cyclohexanone | Br₂ | CCl₄ | 0 | 1 | 75-80 | General textbook procedure |

| 2-Methylcyclohexanone | Br₂ | Acetic Acid | Room Temp. | - | - | [1] |

| Propiophenone | NBS | p-TsOH / [bmim]PF₆ | Room Temp. | 9 | >80 | [4] |

| Various Ketones | NBS | NH₄OAc / Et₂O | 25 | - | High | [5] |

Note: Yields are highly dependent on the specific substrate and reaction conditions. The data presented here are for illustrative purposes.

Experimental Protocols

The following are detailed methodologies for the alpha-bromination of a cyclic ketone, which can be adapted for 1-(1-hydroxycyclopentyl)ethanone.

Acid-Catalyzed Bromination using Bromine in Acetic Acid

Materials:

-

1-(1-hydroxycyclopentyl)ethanone

-

Glacial Acetic Acid

-

Bromine (Br₂)

-

Sodium bisulfite solution (saturated)

-

Sodium bicarbonate solution (saturated)

-

Brine

-

Anhydrous magnesium sulfate

-

Diethyl ether or Dichloromethane

Procedure:

-

Dissolve 1-(1-hydroxycyclopentyl)ethanone (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.

-

Cool the solution in an ice bath.

-

Slowly add a solution of bromine (1.05 eq) in glacial acetic acid dropwise to the stirred solution. Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Pour the reaction mixture into a separatory funnel containing cold water and diethyl ether.

-

Wash the organic layer sequentially with saturated sodium bisulfite solution (to quench excess bromine), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.

-

Purify the crude product by column chromatography on silica gel or by recrystallization.

Bromination using N-Bromosuccinimide (NBS)

Materials:

-

1-(1-hydroxycyclopentyl)ethanone

-

N-Bromosuccinimide (NBS)

-

Ammonium acetate (catalyst)

-

Diethyl ether

-

Water

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of 1-(1-hydroxycyclopentyl)ethanone (1.0 eq) in diethyl ether, add N-bromosuccinimide (1.1 eq) and a catalytic amount of ammonium acetate.

-

Stir the mixture at room temperature. Monitor the reaction progress by TLC.

-

Upon completion, filter the reaction mixture to remove succinimide.

-

Wash the filtrate with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.

-

Purify the product by column chromatography or recrystallization as needed.

Potential Subsequent Reaction: The Favorskii Rearrangement

The primary product of the alpha-bromination, this compound, is a substrate for the Favorskii rearrangement, a base-induced reaction of α-halo ketones that leads to carboxylic acid derivatives. In the case of cyclic α-halo ketones, this rearrangement results in a ring contraction.[6][7][8]

Mechanism of the Favorskii Rearrangement

The generally accepted mechanism involves the formation of a cyclopropanone intermediate.[5][7]

Key Steps:

-

Enolate Formation: A base abstracts the α'-proton (from the CH₂ group of the cyclopentyl ring), forming an enolate.

-

Intramolecular Nucleophilic Attack: The enolate attacks the carbon bearing the bromine atom in an intramolecular Sₙ2 reaction, forming a bicyclic cyclopropanone intermediate.

-

Nucleophilic Attack on Carbonyl: A nucleophile (e.g., hydroxide or alkoxide) attacks the carbonyl carbon of the strained cyclopropanone.

-

Ring Opening: The cyclopropanone ring opens to form a more stable carbanion.

-

Protonation: The carbanion is protonated by the solvent to yield the final ring-contracted carboxylic acid (or ester/amide depending on the nucleophile).

Characterization of this compound

The structure of the synthesized α-bromo ketone can be confirmed using various spectroscopic techniques:

-

¹H NMR: The spectrum is expected to show the disappearance of the signal corresponding to the α-protons of the starting material and the appearance of a new signal for the remaining α-proton, likely shifted downfield due to the electron-withdrawing effect of the bromine atom. The characteristic signals for the cyclopentyl ring and the hydroxyl proton will also be present.

-

¹³C NMR: The spectrum should show a significant downfield shift for the α-carbon due to the attachment of the electronegative bromine atom.

-

IR Spectroscopy: The characteristic C=O stretching frequency of the ketone will be present, typically in the range of 1715-1730 cm⁻¹. The O-H stretch of the hydroxyl group will also be observable as a broad peak around 3200-3600 cm⁻¹.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak and a characteristic isotopic pattern for a bromine-containing compound (M and M+2 peaks in approximately a 1:1 ratio).

Conclusion

The alpha-bromination of 1-(1-hydroxycyclopentyl)ethanone is a versatile and important reaction in organic synthesis. The choice of reaction conditions (acidic vs. basic) dictates the reaction mechanism and can influence the product distribution and yield. The resulting α-bromo ketone is a valuable intermediate that can be further functionalized or undergo rearrangements like the Favorskii rearrangement to produce complex cyclic structures. A thorough understanding of the underlying mechanisms and experimental parameters is crucial for the successful application of this reaction in research and development.

References

- 1. purechemistry.org [purechemistry.org]

- 2. chemistnotes.com [chemistnotes.com]

- 3. 1-HYDROXY-CYCLOHEXANECARBOXYLIC ACID METHYL ESTER AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. scbt.com [scbt.com]

- 5. Favorskii rearrangement - Wikipedia [en.wikipedia.org]

- 6. Favorskii Rearrangement | NROChemistry [nrochemistry.com]

- 7. chemistry-reaction.com [chemistry-reaction.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

An In-depth Technical Guide to the Reactivity of 2-Bromo-1-(1-hydroxycyclopentyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-1-(1-hydroxycyclopentyl)ethanone is an α-halo ketone containing a tertiary hydroxyl group. Its reactivity is primarily dictated by the interplay between the electrophilic carbonyl carbon, the adjacent carbon bearing the bromine atom, and the neighboring hydroxyl group. This guide explores the synthesis and principal reactions of this compound, with a particular focus on the Favorskii rearrangement, a key transformation for α-halo ketones. While specific experimental data for this exact molecule is limited in publicly available literature, this document extrapolates its reactivity based on well-established principles of organic chemistry and data from analogous compounds.

Synthesis of this compound

The synthesis of the title compound can be envisioned as a two-step process, starting from cyclopentanone.

Experimental Protocol (Proposed)

Step 1: Synthesis of 1-(1-hydroxycyclopentyl)ethanone

This precursor can be synthesized via a Grignard reaction between cyclopentanone and acetylmagnesium bromide or through an acylation reaction. A potential approach involves the reaction of cyclopentanone with an acetylide anion equivalent followed by hydration.

-

Reagents: Cyclopentanone, Acetylmagnesium bromide (prepared from methyl bromide and magnesium), Diethyl ether (anhydrous), Saturated aqueous ammonium chloride solution.

-

Procedure:

-

To a solution of acetylmagnesium bromide in anhydrous diethyl ether at 0 °C, add a solution of cyclopentanone in anhydrous diethyl ether dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 1-(1-hydroxycyclopentyl)ethanone.

-

Step 2: α-Bromination of 1-(1-hydroxycyclopentyl)ethanone

The α-bromination of ketones can be achieved under acidic or basic conditions. Acid-catalyzed bromination is common and proceeds via an enol intermediate. Care must be taken to avoid side reactions involving the tertiary hydroxyl group, such as dehydration. The use of N-bromosuccinimide (NBS) with a catalytic amount of acid is a common method for α-bromination.

-

Reagents: 1-(1-hydroxycyclopentyl)ethanone, N-Bromosuccinimide (NBS), Carbon tetrachloride, Catalytic amount of p-toluenesulfonic acid.

-

Procedure:

-

Dissolve 1-(1-hydroxycyclopentyl)ethanone in carbon tetrachloride.

-

Add N-bromosuccinimide and a catalytic amount of p-toluenesulfonic acid.

-

Reflux the mixture and monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture and filter off the succinimide.

-

Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield this compound.

-

Synthesis Workflow

Caption: Proposed two-step synthesis of the target compound.

Reactivity and Key Reactions

The reactivity of this compound is characterized by the presence of two key electrophilic centers: the carbonyl carbon and the α-carbon bonded to the bromine atom. This structure makes it susceptible to nucleophilic attack and rearrangement reactions.

Nucleophilic Substitution

With weakly basic nucleophiles, this compound is expected to undergo nucleophilic substitution at the α-carbon, displacing the bromide ion. This reaction typically follows an S(_N)2 mechanism. Stronger, non-basic nucleophiles would favor this pathway.

Favorskii Rearrangement

The most significant reaction of cyclic α-halo ketones in the presence of a base is the Favorskii rearrangement, which leads to a ring contraction.[1][2][3][4] For this compound, this rearrangement is anticipated to be the major pathway when treated with bases such as alkoxides (e.g., sodium methoxide) or hydroxides.[2][4]

The presence of the tertiary hydroxyl group adjacent to the carbonyl may influence the reaction. The hydroxyl proton is acidic and will be deprotonated by the base. The resulting alkoxide could potentially participate in the reaction, although the classical Favorskii mechanism proceeds via enolate formation at the α'-position. Since there are no α'-hydrogens in this molecule, a quasi-Favorskii rearrangement is also a possibility. However, the presence of enolizable protons on the methyl group allows for the typical Favorskii pathway.

Expected Product: The reaction with sodium methoxide in methanol is expected to yield methyl 1-hydroxy-1-methylcyclobutanecarboxylate.

Mechanism of the Favorskii Rearrangement

The reaction proceeds through the formation of a cyclopropanone intermediate.[2][4]

-

Enolate Formation: A base abstracts a proton from the carbon α to the carbonyl group, forming an enolate.

-

Intramolecular Nucleophilic Attack: The enolate attacks the carbon bearing the bromine atom in an intramolecular S(_N)2 fashion, displacing the bromide and forming a bicyclic cyclopropanone intermediate.

-

Nucleophilic Attack on the Carbonyl: The nucleophile (e.g., methoxide) attacks the carbonyl carbon of the strained cyclopropanone.

-

Ring Opening: The tetrahedral intermediate collapses, leading to the cleavage of a carbon-carbon bond in the three-membered ring to form a more stable carbanion.

-

Protonation: The carbanionic intermediate is protonated by the solvent (e.g., methanol) to give the final ring-contracted ester product.

Caption: Mechanism of the Favorskii Rearrangement.

Experimental Protocol (Proposed for Favorskii Rearrangement)

-

Reagents: this compound, Sodium methoxide, Methanol (anhydrous), Diethyl ether, Saturated aqueous ammonium chloride solution.

-

Procedure:

-

Prepare a solution of sodium methoxide in anhydrous methanol.

-

Cool the methoxide solution to 0 °C and add a solution of this compound in anhydrous methanol dropwise.

-

Allow the reaction mixture to warm to room temperature and then reflux for a specified period, monitoring by TLC.

-

After completion, cool the mixture and neutralize with a saturated aqueous solution of ammonium chloride.

-

Extract the product with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting ester by column chromatography.

-

Quantitative Data (Hypothetical)

Due to the lack of specific experimental data for this compound in the reviewed literature, the following table presents hypothetical data based on typical yields for Favorskii rearrangements of similar α-bromo ketones.

| Reaction | Base/Nucleophile | Solvent | Temperature (°C) | Reaction Time (h) | Expected Yield (%) |

| Favorskii Rearrangement | Sodium Methoxide | Methanol | Reflux | 4-12 | 60-80 |

| Nucleophilic Substitution | Sodium Azide | DMF | 25 | 2-6 | 70-90 |

Spectroscopic Data (Predicted)

No specific spectroscopic data for this compound has been found. However, based on its structure, the following characteristic signals can be predicted:

-

¹H NMR:

-

A singlet for the two protons of the -CH₂Br group.

-

Multiplets for the cyclopentyl ring protons.

-

A singlet for the hydroxyl proton (which may be broad and exchangeable with D₂O).

-

A singlet for the methyl protons.

-

-

¹³C NMR:

-

A signal for the carbonyl carbon.

-

A signal for the carbon bearing the hydroxyl group.

-

A signal for the carbon bearing the bromine atom.

-

Signals for the cyclopentyl ring carbons.

-

A signal for the methyl carbon.

-

-

IR Spectroscopy:

-

A strong absorption band for the C=O stretch of the ketone.

-

A broad absorption band for the O-H stretch of the hydroxyl group.

-

C-H stretching and bending vibrations for the aliphatic parts.

-

A C-Br stretching vibration.

-

Biological Activity

There is no information available in the searched scientific literature regarding any biological activity or involvement in signaling pathways for this compound.

Conclusion

This compound is a reactive intermediate with significant potential in organic synthesis. Its key reaction is the Favorskii rearrangement, which provides a route to functionalized cyclobutane derivatives. While specific experimental data for this compound is scarce, its reactivity can be reliably predicted based on the well-understood chemistry of α-halo ketones. Further research is warranted to fully explore the synthetic utility and potential biological applications of this molecule. The protocols and reaction pathways outlined in this guide provide a solid foundation for such investigations.

References

literature review on cyclopentyl alpha-bromo ketones

An In-depth Technical Guide to Cyclopentyl Alpha-Bromo Ketones

Introduction

Cyclopentyl alpha-bromo ketones are a class of halogenated organic compounds that serve as pivotal intermediates in synthetic chemistry. Characterized by a five-membered ring with a carbonyl group and a bromine atom on the adjacent (alpha) carbon, these molecules are highly valued for their reactivity. Their utility stems from the presence of two reactive centers: the electrophilic carbonyl carbon and the carbon bearing the bromine atom, which is susceptible to both nucleophilic substitution and elimination reactions. This dual reactivity makes them versatile building blocks for the synthesis of more complex molecules, including natural products, agrochemicals, and, most notably, pharmaceutical agents.[1] This guide provides a comprehensive overview of the synthesis, reactivity, characterization, and applications of cyclopentyl alpha-bromo ketones, with a focus on experimental protocols and quantitative data relevant to researchers in drug development and organic synthesis.

Synthesis of Cyclopentyl Alpha-Bromo Ketones

The most common and direct method for synthesizing cyclopentyl alpha-bromo ketones is through the alpha-halogenation of the corresponding cyclopentanone. This reaction typically proceeds via an acid-catalyzed mechanism involving an enol intermediate.[2][3]

Acid-Catalyzed Bromination Mechanism

The reaction is generally catalyzed by an acid, such as acetic acid or hydrobromic acid.[3] The mechanism involves the following key steps:

-

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and enhancing the acidity of the alpha-hydrogens.

-

Enol Formation: A weak base (like the solvent or the conjugate base of the acid catalyst) removes an alpha-hydrogen, leading to the formation of a nucleophilic enol intermediate. This is the rate-determining step of the reaction.[3][4]

-

Nucleophilic Attack: The electron-rich double bond of the enol attacks an electrophilic bromine molecule (Br₂).

-

Deprotonation: The protonated carbonyl is deprotonated, regenerating the acid catalyst and yielding the final alpha-bromo ketone product.[3]

Caption: Mechanism of acid-catalyzed alpha-bromination of cyclopentanone.

Experimental Protocols

Detailed procedures are crucial for reproducible and high-yield synthesis. Below are protocols adapted from the literature.

Protocol 1: Bromination of Cyclopentanone in a Biphasic System This method, adapted from patent literature, utilizes a two-phase system to improve yield and minimize byproducts.[5]

-

Apparatus: A multi-necked round-bottomed flask equipped with a mechanical stirrer, thermometer, and a pressure-equalizing dropping funnel.

-

Reagents:

-

Cyclopentanone (5 molar equivalents)

-

Bromine (1 molar equivalent)

-

Water (approx. 1.5 parts by weight relative to bromine)

-

1-Chlorobutane (approx. 1.5 parts by weight relative to bromine)

-

-

Procedure:

-

Charge the flask with cyclopentanone, water, and 1-chlorobutane.

-

Cool the mixture to 1°C in an ice-salt bath with vigorous stirring.

-

Slowly add bromine dropwise from the dropping funnel over 2 hours, maintaining the temperature at 1°C.

-

After the addition is complete, continue to agitate the mixture at 1°C for 10 hours.

-

Add additional water and 1-chlorobutane to the mixture and stir for 10 minutes.

-

Transfer the mixture to a separatory funnel and separate the organic phase. The resulting 1-chlorobutane solution contains the 2-bromocyclopentanone product.

-

Protocol 2: Bromination of a Substituted Ketone in Methanol This general procedure is effective for various ketones and uses methanol as the solvent.[6]

-

Apparatus: A four-necked, round-bottomed flask with a mechanical stirrer, thermometer, reflux condenser (with drying tube), and a dropping funnel.

-

Reagents:

-

Ketone (e.g., 3-methyl-2-butanone, 1 mole)

-

Anhydrous Methanol (600 mL)

-

Bromine (1 mole)

-

-

Procedure:

-

Dissolve the ketone in anhydrous methanol in the flask.

-

Cool the solution to 0-5°C using an ice-salt bath.

-

Add bromine rapidly from the dropping funnel while stirring.

-

Allow the temperature to rise but do not exceed 10°C. Maintain the reaction at 10°C until the red color of the bromine fades (approx. 45 minutes).

-

Add water (300 mL) to the reaction mixture.

-

Stir the mixture overnight at room temperature to hydrolyze any α-bromodimethyl ketal byproducts.[6]

-

Extract the product using diethyl ether, wash the organic layer with aqueous potassium carbonate and then water, and dry over anhydrous calcium chloride.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Quantitative Data on Synthesis

The choice of solvent and reaction conditions significantly impacts the yield of 2-bromocyclopentanone.

| Molar Ratio (Cyclopentanone:Br₂) | Solvent System | Reaction Time (h) | Yield (%) | Reference |

| 5:1 | None (Neat) | 80 | 61.7 | [5] |

| 5:1 | 1-Chlorobutane | 10 | 80.6 | [5] |

| 5:1 | Water / 1-Chlorobutane | 10 | 82.8 | [5] |

Reactivity and Key Transformations

The primary utility of cyclopentyl alpha-bromo ketones in synthesis is their role as precursors to α,β-unsaturated ketones (cyclopentenones).

Dehydrobromination to form Cyclopentenones

Alpha-bromo ketones readily undergo elimination of hydrogen bromide (HBr) when treated with a base to form a carbon-carbon double bond conjugated with the carbonyl group.[7][8] This reaction typically follows an E2 elimination pathway.[2][4] A sterically hindered non-nucleophilic base, such as pyridine, is often used to favor elimination over substitution.[4]

This transformation is a powerful method for introducing unsaturation into a cyclic system and is a key step in the synthesis of many biologically active cyclopentenones.[9][10]

References

- 1. Exploring Carbonyl Group Applications in Pharmaceuticals [eureka.patsnap.com]

- 2. 22.3 Alpha Halogenation of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. EP1418166A1 - Process for producing 2-bromocyclopentanone - Google Patents [patents.google.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. fiveable.me [fiveable.me]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Cyclopentenone synthesis [organic-chemistry.org]

- 10. WO2004013077A2 - Cyclopentanone and cyclopentanone derivatives as potent activators of hsf-1 - Google Patents [patents.google.com]

Spectroscopic and Synthetic Profile of 2-Bromo-1-(1-hydroxycyclopentyl)ethanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of the novel alpha-bromo ketone, 2-Bromo-1-(1-hydroxycyclopentyl)ethanone. Due to the absence of published experimental data for this specific compound, this document presents predicted spectroscopic data based on established principles and analysis of analogous structures. Detailed protocols for its synthesis from commercially available precursors are also provided, along with generalized methods for acquiring the spectroscopic data. This guide is intended to serve as a valuable resource for researchers interested in the synthesis and characterization of functionalized bromo-ketones, which are versatile intermediates in organic synthesis.

Introduction

Alpha-bromo ketones are a pivotal class of organic compounds, serving as key building blocks in the synthesis of a wide array of heterocyclic and carbocyclic molecules of pharmaceutical and biological significance. Their utility stems from the presence of two reactive centers: the electrophilic carbonyl carbon and the carbon atom bearing the bromine, which is susceptible to nucleophilic substitution. The target molecule, this compound, incorporates an additional tertiary hydroxyl group, enhancing its potential for further chemical transformations and making it an attractive intermediate for the synthesis of complex molecular architectures.

This document outlines the predicted spectroscopic characteristics of this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, a detailed experimental protocol for its synthesis via the alpha-bromination of 1-(1-hydroxycyclopentyl)ethanone is presented.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of structurally similar compounds and established spectroscopic principles.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.2 - 4.4 | Singlet | 2H | -C(O)CH₂ Br |

| ~3.5 - 4.0 | Singlet | 1H | OH |

| ~1.7 - 2.0 | Multiplet | 8H | Cyclopentyl -CH₂ - |

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~200 - 205 | C =O |

| ~75 - 80 | C -OH |

| ~35 - 40 | -C(O)C H₂Br |

| ~30 - 35 | Cyclopentyl C H₂ |

| ~20 - 25 | Cyclopentyl C H₂ |

Table 3: Predicted IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Broad | O-H stretch |

| ~2960, ~2870 | Medium | C-H stretch (aliphatic) |

| ~1720 | Strong | C=O stretch |

| ~1450 | Medium | C-H bend (CH₂) |

| ~1170 | Medium | C-O stretch |

| ~680 | Medium | C-Br stretch |

Table 4: Predicted Mass Spectrometry Data

| m/z | Relative Intensity | Assignment |

| 208/210 | Moderate | [M]⁺ (with ⁷⁹Br/⁸¹Br isotopes) |

| 129 | High | [M - Br]⁺ |

| 111 | Moderate | [M - Br - H₂O]⁺ |

| 85 | High | [C₅H₉O]⁺ |

| 69 | High | [C₅H₉]⁺ |

Synthesis and Experimental Protocols

This section details the proposed synthesis of this compound from the commercially available starting material, 1-(1-hydroxycyclopentyl)ethanone.

Synthesis of this compound

The synthesis involves the alpha-bromination of the ketone functionality. Acid-catalyzed bromination is a common method for this transformation.

Reaction Scheme:

Experimental Protocol:

-

Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-(1-hydroxycyclopentyl)ethanone (1.0 eq) in a suitable solvent such as acetic acid or methanol.

-

Catalyst Addition: Add a catalytic amount of a strong acid, such as hydrobromic acid or sulfuric acid.

-

Bromination: Cool the reaction mixture in an ice bath. Slowly add a solution of bromine (1.0 eq) in the same solvent from the dropping funnel with constant stirring. The disappearance of the bromine color indicates the progress of the reaction.

-

Quenching: Once the reaction is complete (monitored by TLC), pour the reaction mixture into cold water to precipitate the product and to quench any unreacted bromine.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as diethyl ether or dichloromethane.

-

Washing: Wash the combined organic layers with a saturated solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure this compound.

General Spectroscopic Protocols

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR: Obtain the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Chemical shifts are reported in ppm relative to the solvent peak.

3.2.2. Infrared (IR) Spectroscopy

-

Sample Preparation: For a solid sample, prepare a KBr pellet or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory. For a liquid, a thin film between salt plates can be used.

-

Instrumentation: Record the IR spectrum on an FTIR spectrometer over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

3.2.3. Mass Spectrometry (MS)

-

Instrumentation: Obtain the mass spectrum using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer.

-

Analysis: Analyze the molecular ion peak to confirm the molecular weight and the fragmentation pattern to gain structural information. The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio) should be observable for bromine-containing fragments.

Visualizations

The following diagrams illustrate the logical relationships and workflows associated with the characterization of this compound.

Caption: Interconnectivity of Spectroscopic Techniques.

The Role of 2-Bromo-1-(1-hydroxycyclopentyl)ethanone: A Versatile Building Block in Modern Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-1-(1-hydroxycyclopentyl)ethanone is a specialized chemical intermediate that, while not commonly isolated, serves as a potent building block in organic synthesis. Its bifunctional nature, possessing both a reactive α-bromoketone moiety and a tertiary alcohol on a cyclopentyl scaffold, opens avenues for the construction of complex molecular architectures. This guide elucidates its probable synthesis, explores its key chemical transformations, and provides detailed experimental protocols for its in situ generation and subsequent reactions, thereby highlighting its utility in the development of novel chemical entities.

Introduction

α-Haloketones are a cornerstone of synthetic organic chemistry, prized for their ability to undergo a wide array of transformations. The presence of a halogen at the α-position to a carbonyl group activates the molecule for nucleophilic substitution and facilitates unique rearrangement reactions. This compound is a prime example of this class of compounds, incorporating a cyclopentyl ring and a hydroxyl group, features that can impart desirable pharmacokinetic properties in drug candidates. This document serves as a comprehensive resource on the synthesis, reactivity, and synthetic applications of this valuable, albeit transient, chemical entity.

Proposed Synthesis of this compound

The target molecule is likely synthesized in a two-step sequence starting from cyclopentanone. The first step involves the formation of its precursor, 1-acetyl-1-cyclopentanol, followed by α-bromination.

Synthesis of the Precursor: 1-Acetyl-1-cyclopentanol

A standard approach to synthesize 1-acetyl-1-cyclopentanol is through a Grignard reaction between cyclopentanone and an acetylide equivalent, or by the reaction of cyclopentanone with an acetylating agent such as acetyl chloride in the presence of a suitable base. An alternative route could involve the hydration of 1-acetyl-1-cyclopentene.

α-Bromination of 1-Acetyl-1-cyclopentanol

The subsequent step is the selective bromination at the α-carbon of the ketone. This is typically achieved under acidic conditions using elemental bromine. The acid catalyzes the formation of the enol, which then acts as the nucleophile, attacking the bromine.

Diagram 1: Proposed Synthesis of this compound

Caption: Proposed two-step synthesis of the target compound.

Chemical Reactivity and Key Transformations

The reactivity of this compound is dominated by the electrophilic nature of the carbon bearing the bromine atom and the potential for rearrangement reactions.

Nucleophilic Substitution

The α-bromo position is susceptible to attack by a wide range of nucleophiles, including amines, thiols, and alkoxides. This allows for the introduction of diverse functional groups, making it a valuable intermediate for building molecular libraries.

Favorskii Rearrangement

A hallmark reaction of α-haloketones is the Favorskii rearrangement. In the presence of a base, this compound is expected to undergo a ring contraction to yield a substituted cyclobutanecarboxylic acid or its derivative. This transformation is particularly useful for accessing strained ring systems.

Diagram 2: Key Reaction Pathways

Caption: Major reaction pathways of the title compound.

Quantitative Data

Table 1: Typical Yields for α-Bromination of Ketones

| Starting Ketone | Brominating Agent | Solvent | Yield (%) |

| Cyclohexanone | Br₂ | Acetic Acid | 75-85 |

| Acetophenone | NBS | CCl₄ | 80-90 |

| 2-Pentanone | Br₂ | Methanol | 70-80 |

Table 2: Typical Yields for Favorskii Rearrangement of Cyclic α-Bromoketones

| Starting Material | Base | Product | Yield (%) |

| 2-Bromocyclohexanone | Sodium methoxide | Methyl cyclopentanecarboxylate | 60-70 |

| 2-Bromocyclopentanone | Sodium hydroxide | Cyclobutanecarboxylic acid | 55-65 |

Experimental Protocols

The following are detailed, plausible experimental protocols for the synthesis and reaction of this compound.

Protocol for the Synthesis of 1-Acetyl-1-cyclopentanol

-

Setup: A flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with magnesium turnings (2.4 g, 0.1 mol) and dry diethyl ether (50 mL).

-

Grignard Formation: A solution of bromoethane (10.9 g, 0.1 mol) in dry diethyl ether (20 mL) is added dropwise to initiate the Grignard reaction. The mixture is stirred until the magnesium is consumed.

-

Addition of Acetylating Agent: A solution of acetyl chloride (7.8 g, 0.1 mol) in dry diethyl ether (20 mL) is added dropwise to the Grignard reagent at 0 °C. The reaction is stirred for 1 hour at this temperature.

-

Addition of Cyclopentanone: A solution of cyclopentanone (8.4 g, 0.1 mol) in dry diethyl ether (20 mL) is added dropwise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred overnight.

-

Workup: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to afford 1-acetyl-1-cyclopentanol.

Protocol for the In Situ Generation and Favorskii Rearrangement of this compound

-

Bromination: To a solution of 1-acetyl-1-cyclopentanol (1.28 g, 10 mmol) in glacial acetic acid (20 mL) is added a solution of bromine (1.60 g, 10 mmol) in acetic acid (5 mL) dropwise at room temperature. The reaction mixture is stirred for 2 hours, during which the color of the bromine disappears.

-

Rearrangement: The reaction mixture containing the crude this compound is cooled to 0 °C and a solution of sodium hydroxide (1.2 g, 30 mmol) in water (10 mL) is added slowly. The mixture is then heated to reflux for 3 hours.

-

Workup: After cooling to room temperature, the reaction mixture is acidified with concentrated HCl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The resulting crude carboxylic acid is purified by recrystallization or column chromatography.

Diagram 3: Experimental Workflow

Caption: A typical workflow for the synthesis and reaction.

Conclusion

This compound, while likely a reactive intermediate, represents a powerful tool in the arsenal of synthetic chemists. Its preparation from readily available starting materials and its predictable reactivity through nucleophilic substitution and the Favorskii rearrangement allow for the efficient construction of complex and novel molecular frameworks. The protocols and reaction pathways outlined in this guide provide a solid foundation for researchers and drug development professionals to harness the synthetic potential of this versatile chemical building block. Further exploration of its reactions with a broader range of nucleophiles and under various reaction conditions is warranted to fully exploit its synthetic utility.

In-depth Technical Guide on the Thermodynamic Stability of 2-Bromo-1-(1-hydroxycyclopentyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected thermodynamic stability of 2-Bromo-1-(1-hydroxycyclopentyl)ethanone. Due to the absence of specific experimental data for this compound in publicly available literature, this guide extrapolates information from structurally analogous α-bromo ketones and outlines the standard methodologies for its empirical evaluation.

Introduction to the Stability of α-Halo Ketones

α-halo ketones are a class of organic compounds that feature a halogen atom on the carbon adjacent to a carbonyl group.[1] They are valuable intermediates in organic synthesis, particularly in the pharmaceutical industry, for constructing complex molecular architectures.[2] The reactivity, and by extension the stability, of these compounds is significantly influenced by the presence of both the carbonyl and the halogen, which can lead to specific degradation pathways. Understanding the thermodynamic stability of a compound like this compound is critical for defining its storage conditions, shelf-life, and compatibility with other substances during drug development and manufacturing.

Predicted Thermodynamic Properties

While specific thermodynamic data for this compound is not available, we can infer its likely properties by examining related α-bromo ketones. The data for 2-bromoacetophenone (phenacyl bromide) and bromoacetone are presented below for comparison.

| Property | 2-Bromoacetophenone | Bromoacetone | This compound (Predicted) |

| Molecular Formula | C₈H₇BrO[3] | C₃H₅BrO[4] | C₇H₁₁BrO₂ |

| Molecular Weight | 199.04 g/mol [3] | 136.98 g/mol [4] | 207.07 g/mol |

| Melting Point | 48-51 °C[3] | -37 °C | Likely a crystalline solid at room temperature with a melting point influenced by the hydroxyl group and cyclopentyl ring. |

| Boiling Point | 135 °C at 18 mmHg[3] | 137 °C | Expected to be higher than linear analogues due to the cyclopentyl group and potential for hydrogen bonding. Decomposition may occur at elevated temperatures. |

| Enthalpy of Formation (ΔfH⁰) | Not available | -181 kJ/mol (gas)[4] | No data available, but the presence of the stable cyclopentanol ring would influence this value. |

Potential Signaling and Degradation Pathways

The primary degradation pathway for many α-bromo ketones is the elimination of hydrogen bromide (HBr) to form an α,β-unsaturated ketone, a reaction often facilitated by heat or a base.[5][6] This is a critical consideration for the handling and storage of this compound.

Experimental Protocols for Stability Assessment

To empirically determine the thermodynamic stability of this compound, a series of well-established analytical techniques should be employed.

Differential Scanning Calorimetry (DSC)

DSC is used to measure changes in physical properties with temperature, such as melting point and glass transitions, and to determine the enthalpy of these transitions.[2][7]

Methodology:

-

A small, precisely weighed sample (typically 5-15 mg) is placed into a hermetically sealed aluminum pan.[8]

-

An empty, sealed pan is used as a reference.[2]

-

Both pans are placed in the DSC instrument, which heats them at a constant rate (e.g., 10°C/min) under a controlled atmosphere, typically an inert gas like nitrogen, to prevent oxidation.[8]

-

The instrument measures the difference in heat flow required to maintain the sample and reference pans at the same temperature.[2]

-

The resulting thermogram plots heat flow versus temperature, with peaks indicating endothermic (e.g., melting) or exothermic (e.g., decomposition) events. The area under a peak is proportional to the enthalpy change of the transition.[7][8]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[1] It is used to determine thermal stability and the temperature at which decomposition occurs.[9]

Methodology:

-

A sample is placed in a high-precision balance located inside a furnace.[10]

-

The furnace temperature is increased at a constant rate.[9]

-

The mass of the sample is continuously monitored.[11]

-

A TGA curve is generated, plotting the percentage of initial mass against temperature. A step in the curve indicates a mass loss event, such as decomposition or volatilization.[1]

Accelerated Stability Testing

Accelerated stability studies are designed to increase the rate of chemical degradation by using exaggerated storage conditions to predict the shelf-life of a substance under normal conditions.[12][13]

Methodology:

-

Samples of this compound are stored under elevated temperature and humidity conditions (e.g., 40°C / 75% relative humidity).[13]

-

At specified time points (e.g., 0, 1, 3, and 6 months), samples are withdrawn and analyzed for degradation products, changes in physical appearance, and potency.[12][14]

-

The data is used to model the degradation kinetics and extrapolate the long-term stability of the compound at recommended storage conditions.[12]

Experimental and Analytical Workflow

The following diagram illustrates a logical workflow for a comprehensive stability study of this compound.

Synthesis of this compound

The synthesis of α-bromo ketones is typically achieved through the acid-catalyzed bromination of the corresponding ketone.[15] The reaction proceeds through an enol intermediate.[5][6]

Conclusion

While direct experimental data on the thermodynamic stability of this compound is lacking, an understanding of the chemistry of α-bromo ketones allows for informed predictions of its behavior. It is expected to be a crystalline solid with a potential for thermal or base-catalyzed degradation via elimination of HBr. For definitive stability data, the experimental protocols outlined in this guide, including DSC, TGA, and accelerated stability studies, are essential. Such empirical data is a prerequisite for the successful application of this compound in research and drug development.

References

- 1. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 2. web.williams.edu [web.williams.edu]

- 3. 2-Bromoacetophenone | 70-11-1 [chemicalbook.com]

- 4. bromoacetone [chemister.ru]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. web1.eng.famu.fsu.edu [web1.eng.famu.fsu.edu]

- 9. aurigaresearch.com [aurigaresearch.com]

- 10. m.youtube.com [m.youtube.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. www3.paho.org [www3.paho.org]

- 13. humiditycontrol.com [humiditycontrol.com]

- 14. japsonline.com [japsonline.com]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

Unlocking the Potential of 2-Bromo-1-(1-hydroxycyclopentyl)ethanone: A Guide to Promising Research Avenues

For Immediate Release

Introducing 2-Bromo-1-(1-hydroxycyclopentyl)ethanone, a versatile bifunctional molecule poised for significant exploration in synthetic chemistry and drug discovery. This technical guide outlines key research areas, proposing novel synthetic applications and potential biological activities stemming from this promising intermediate.

This document serves as a comprehensive resource for researchers, scientists, and professionals in drug development, detailing the untapped potential of this compound. While direct research on this specific molecule is nascent, its constituent functional groups—an α-bromoketone and a tertiary alcohol—offer a rich landscape for chemical innovation.

Synthesis and Characterization

The synthesis of this compound is anticipated to be a straightforward, two-step process. The initial step involves the synthesis of the precursor, 1-(1-hydroxycyclopentyl)ethanone, followed by α-bromination.

Experimental Protocol: Synthesis of 1-(1-hydroxycyclopentyl)ethanone

A potential route to the precursor, 1-(1-hydroxycyclopentyl)ethanone, involves the reaction of cyclopentanone with a suitable acetylide equivalent followed by hydration.

Materials:

-

Cyclopentanone

-

Ethynyltrimethylsilane

-

n-Butyllithium (n-BuLi) in hexanes

-

Tetrahydrofuran (THF), anhydrous

-

Sulfuric acid (H₂SO₄)

-

Mercuric sulfate (HgSO₄)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of ethynyltrimethylsilane in anhydrous THF at -78 °C under an inert atmosphere, add n-BuLi dropwise.

-

Stir the mixture for 30 minutes, then add a solution of cyclopentanone in anhydrous THF.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction with water and extract the product with diethyl ether.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The resulting crude 1-(1-(trimethylsilylethynyl)cyclopentyl)ol is then deprotected using a suitable method (e.g., potassium carbonate in methanol) to yield 1-(1-ethynylcyclopentyl)ol.

-

The terminal alkyne is then hydrated using aqueous sulfuric acid and a catalytic amount of mercuric sulfate to yield 1-(1-hydroxycyclopentyl)ethanone.

-

Purify the product by column chromatography on silica gel.

Experimental Protocol: α-Bromination of 1-(1-hydroxycyclopentyl)ethanone

The α-bromination can be achieved using various brominating agents, with N-bromosuccinimide (NBS) being a common and selective choice.[1]

Materials:

-

1-(1-hydroxycyclopentyl)ethanone

-

N-Bromosuccinimide (NBS)

-

Carbon tetrachloride (CCl₄) or another suitable solvent

-

Azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) as a radical initiator

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 1-(1-hydroxycyclopentyl)ethanone in CCl₄.

-

Add NBS and a catalytic amount of AIBN or BPO.

-

Reflux the mixture and monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and filter off the succinimide.

-

Wash the filtrate with saturated aqueous Na₂S₂O₃ solution, water, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude this compound.

-

Further purification can be achieved by column chromatography.

Proposed Research Areas and Synthetic Potential

The unique arrangement of a nucleophilic hydroxyl group in proximity to an electrophilic α-bromoketone moiety within the same molecule opens up several exciting avenues for investigation.

Intramolecular Cyclization: A Gateway to Novel Spirocyclic Ethers

A primary area of interest is the base-promoted intramolecular cyclization of this compound. This reaction is expected to proceed via an intramolecular Williamson ether synthesis-type mechanism to form a novel oxaspiropentane derivative.[2] Such spirocyclic ethers are prevalent in natural products and pharmaceutically active compounds.[3][4][5]

The formation of a strained three-membered epoxide ring fused to a five-membered carbocycle would create a highly reactive scaffold for further synthetic transformations. The potential biological activity of spiro-epoxides, including cytotoxic and antineoplastic properties, makes this a particularly compelling area of research.[6][7][8]

Caption: Intramolecular cyclization to form a spiro-epoxide.

Favorskii Rearrangement: Ring Contraction and Novel Carboxylic Acid Derivatives

The Favorskii rearrangement of α-halo ketones is a powerful tool for carbon skeleton rearrangement, often leading to ring contraction in cyclic systems.[9][10][11][12] In the case of this compound, a quasi-Favorskii rearrangement might occur in the absence of α'-protons, or a standard Favorskii rearrangement if enolization is possible. This could lead to the formation of novel substituted cyclobutanecarboxylic acids or their derivatives, depending on the base used (e.g., hydroxide, alkoxide, or amine).[13]

Caption: Favorskii rearrangement leading to ring contraction.

Synthesis of Heterocyclic Compounds

α-Bromoketones are versatile building blocks for the synthesis of a wide array of heterocyclic compounds.[14] this compound can serve as a precursor to various five-membered heterocycles, which are privileged structures in medicinal chemistry.[15][16][17]

-

Thiazoles: Reaction with thioamides or thioureas (Hantzsch thiazole synthesis) could yield novel thiazole derivatives with potential anti-inflammatory, anti-HIV, anti-bacterial, or anti-cancer properties.

-

Imidazoles: Condensation with amidines could lead to the formation of substituted imidazoles.

-

Oxazoles: Reaction with amides could provide access to oxazole scaffolds.

-

Pyrroles: The Paal-Knorr synthesis, by reacting the corresponding 1,4-dicarbonyl compound (obtainable from the α-bromoketone) with a primary amine or ammonia, could be explored.

Caption: Synthesis of various heterocycles.

Nucleophilic Substitution Reactions

The α-bromo position is susceptible to nucleophilic attack. A wide range of nucleophiles can be employed to introduce diverse functionalities, leading to a library of derivatives for biological screening.

Table 1: Potential Nucleophilic Substitution Reactions and Products

| Nucleophile | Reagent Example | Product Class | Potential Research Interest |

| Hydroxide | Sodium Hydroxide (NaOH) | α-Hydroxy Ketone | Precursor for further synthesis, potential biological activity. |

| Alkoxide | Sodium Methoxide (NaOMe) | α-Alkoxy Ketone | Exploration of structure-activity relationships. |

| Azide | Sodium Azide (NaN₃) | α-Azido Ketone | Precursor for triazoles and other nitrogen-containing heterocycles. |

| Thiolate | Sodium Thiophenoxide (NaSPh) | α-Thio Ketone | Potential enzyme inhibitors. |

| Amines | Ammonia, Primary/Secondary Amines | α-Amino Ketone | Important pharmacophores, building blocks for complex molecules. |

Potential Biological Activities

While no biological data exists for this compound, the potential products derived from its reactions are of significant interest in drug discovery.

-

Spiro-epoxides: As previously mentioned, these compounds are known for their cytotoxic and antineoplastic activities.[6]

-

Thiazoles and other heterocycles: These scaffolds are present in a vast number of approved drugs with a wide range of therapeutic applications.

-

α-Hydroxy ketones: This motif is found in various natural products and biologically active molecules.[18]

Future Directions

The research avenues proposed in this guide represent a starting point for the exploration of this compound. Future work should focus on:

-

Optimization of the synthesis: Developing a high-yielding and scalable synthesis for the title compound.

-

Exploration of reaction conditions: Investigating the influence of different bases, solvents, and temperatures on the outcome of the proposed reactions.

-

Stereoselective synthesis: Developing enantioselective methods for the synthesis of chiral derivatives, particularly the spiro-epoxide.

-

Biological evaluation: Screening the synthesized compounds for a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

References

- 1. asianpubs.org [asianpubs.org]

- 2. m.youtube.com [m.youtube.com]

- 3. research.abo.fi [research.abo.fi]

- 4. Synthesis of Spirocyclic Ethers by Enantioselective Copper-Catalyzed Carboetherification of Alkenols - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of Spirocyclic Ethers by Enantioselective Copper-Catalyzed Carboetherification of Alkenols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure-Activity Relationship Studies on Scytophycin B, a Spiro-Epoxide-Containing Cytotoxic Macrolide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Favorskii rearrangement - Wikipedia [en.wikipedia.org]

- 10. chemistry-reaction.com [chemistry-reaction.com]

- 11. chemistwizards.com [chemistwizards.com]

- 12. purechemistry.org [purechemistry.org]

- 13. alfa-chemistry.com [alfa-chemistry.com]

- 14. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Editorial: Five-membered heterocycles: synthesis and applications [frontiersin.org]

- 16. An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 17. m.youtube.com [m.youtube.com]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-Bromo-1-(1-hydroxycyclopentyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available data regarding the specific CAS number, established synonyms, and detailed experimental data for 2-Bromo-1-(1-hydroxycyclopentyl)ethanone is limited. This guide, therefore, presents a proposed synthesis pathway and expected characterization data based on established chemical principles and analogous reactions found in the scientific literature.

Compound Identification

Due to the absence of a registered CAS number in publicly accessible databases, this document will refer to the compound by its IUPAC name.

| Identifier | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₇H₁₁BrO₂ |

| Molecular Weight | 207.06 g/mol |

| Structure |  |

| CAS Number | Not Found |

| Synonyms | Not Found |

Proposed Synthesis